1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone
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Overview
Description
1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 4-hydroxyphenylacetic acid.
Step 1: Formation of an intermediate by reacting 4-hydroxybenzaldehyde with a suitable reagent to introduce the butan-2-ylamino group.
Step 2: Introduction of deuterium atoms at specific positions using deuterated reagents.
Step 3: Final coupling reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone would depend on its specific interactions with molecular targets. This might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethanone: Similar structure but without deuterium atoms.
4-Hydroxyphenylacetic acid derivatives: Compounds with similar functional groups.
Uniqueness
The presence of deuterium atoms in 1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone can influence its chemical properties, such as stability and reactivity, making it unique compared to non-deuterated analogs.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone |
InChI |
InChI=1S/C18H21NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,19-21H,2-3,12H2,1H3/i4D,5D,8D,9D |
InChI Key |
JKOAIRWJRXIONE-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCC(C)NCC(=O)C2=CC=C(C=C2)O)[2H])[2H])O)[2H] |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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